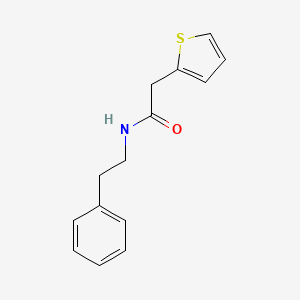![molecular formula C21H26N2O3 B6014608 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B6014608.png)
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide, also known as EMB-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a benzamide derivative that has been synthesized through a multi-step process, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves its binding to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This results in the downregulation of various signaling pathways that are involved in cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide in lab experiments is its high selectivity for protein kinases, which allows for the specific targeting of signaling pathways involved in disease progression. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its widespread use.
Orientations Futures
There are several future directions for the research and development of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide. One potential application is in the treatment of cancer, where further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders, where further studies are needed to determine its neuroprotective effects and potential side effects. Finally, further studies are needed to optimize the synthesis process of this compound and to develop more efficient methods for its production.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves a multi-step process that starts with the reaction of 4-morpholineethanamine with 2-bromoacetophenone to produce 2-(4-morpholinyl)-2-phenylethyl ketone. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of palladium catalyst to produce this compound.
Applications De Recherche Scientifique
3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-ethoxy-N-(2-morpholin-4-yl-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-26-19-10-6-9-18(15-19)21(24)22-16-20(17-7-4-3-5-8-17)23-11-13-25-14-12-23/h3-10,15,20H,2,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXOHEOGXXAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6014548.png)

![N-isopropyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6014562.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(dicyclopropylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6014569.png)

![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014586.png)
![N-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014592.png)
![5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6014596.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid](/img/structure/B6014607.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6014617.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)
![7-(4-isopropylbenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6014627.png)
